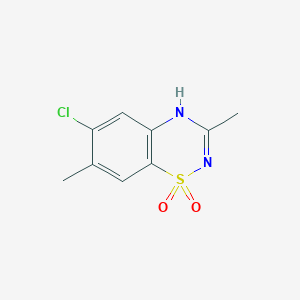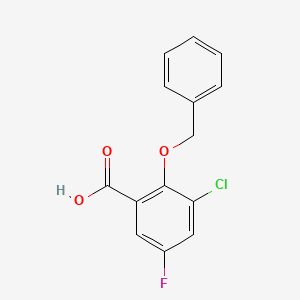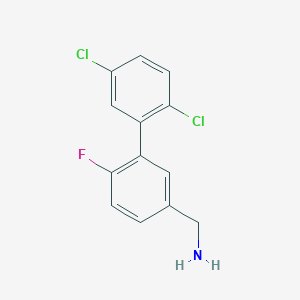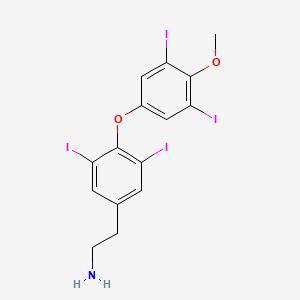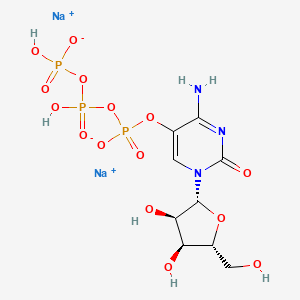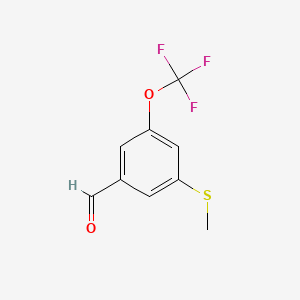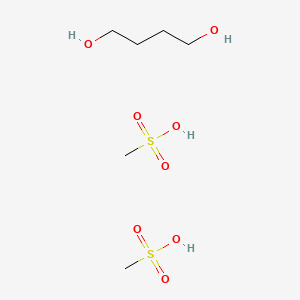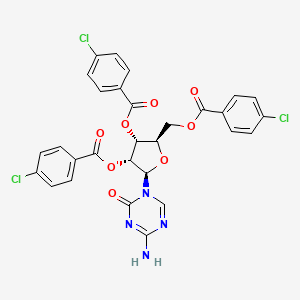
(2,3-Difluoro-5-methoxy-4-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Difluoro-5-methoxy-4-methylphenyl)(methyl)sulfane: is an organic compound characterized by the presence of fluorine, methoxy, and methyl groups attached to a phenyl ring, along with a sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol or a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,3-Difluoro-5-methoxy-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The sulfane group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (3,5-Difluoro-2-methoxyphenylboronic acid, pinacol ester)
Uniqueness: The unique combination of fluorine, methoxy, and methyl groups in (2,3-Difluoro-5-methoxy-4-methylphenyl)(methyl)sulfane imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10F2OS |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
3,4-difluoro-1-methoxy-2-methyl-5-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-5-6(12-2)4-7(13-3)9(11)8(5)10/h4H,1-3H3 |
InChI Key |
LXGVWMOLPGWMRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)SC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


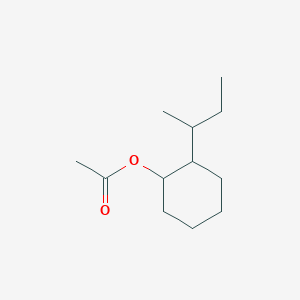
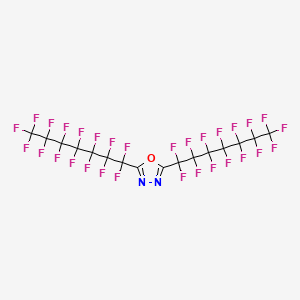
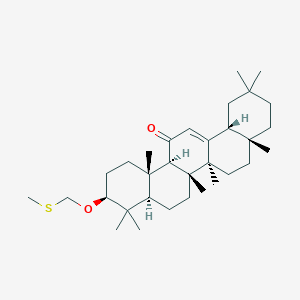

![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
